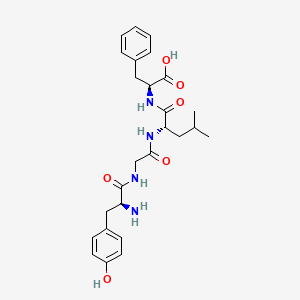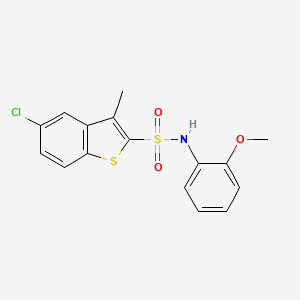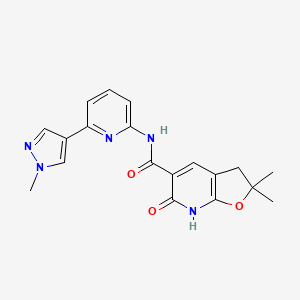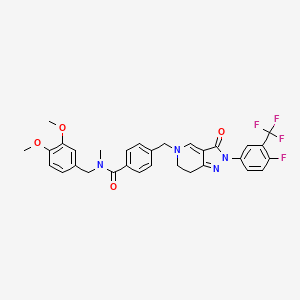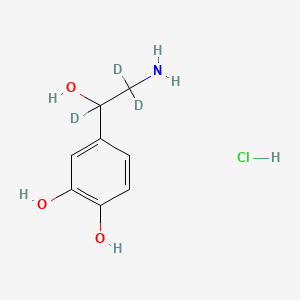
DL-Norepinephrine-d3 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-Norepinephrine-d3 (hydrochloride) is a deuterium-labeled version of DL-Norepinephrine hydrochloride. It is a synthetic phenylethylamine that mimics the sympathomimetic actions of endogenous norepinephrine. This compound targets α1 and β1 adrenoceptors and is used primarily in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DL-Norepinephrine-d3 (hydrochloride) is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the DL-Norepinephrine hydrochloride molecule. The process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of DL-Norepinephrine-d3 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is carefully controlled to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Norepinephrine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include deuterated analogs of norepinephrine derivatives, which are used in various research applications .
Wissenschaftliche Forschungsanwendungen
DL-Norepinephrine-d3 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in quantitation during drug development.
Biology: Studied for its effects on adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new pharmaceuticals
Wirkmechanismus
DL-Norepinephrine-d3 (hydrochloride) exerts its effects by mimicking the actions of endogenous norepinephrine. It acts as a peripheral vasoconstrictor by targeting alpha-adrenergic receptors and as an inotropic stimulator of the heart by targeting beta-adrenergic receptors. This dual action increases subendocardial oxygen tension and improves cardiac function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-Norepinephrine hydrochloride: The non-deuterated version of DL-Norepinephrine-d3 (hydrochloride).
L-Norepinephrine: The naturally occurring form of norepinephrine.
Epinephrine: A closely related compound with similar sympathomimetic actions
Uniqueness
DL-Norepinephrine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the compound’s metabolic profile, making it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C8H12ClNO3 |
|---|---|
Molekulargewicht |
208.66 g/mol |
IUPAC-Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i4D2,8D; |
InChI-Schlüssel |
FQTFHMSZCSUVEU-KDZJBHAVSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





